4,4'-Dimethoxybenzil
Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Dimethoxybenzil and related compounds involves several key steps, including the condensation reactions of dimethoxybenzene derivatives. For instance, dimethoxybenzitripyrranes, precursors to dimethoxybenziporphyrins, were prepared by reacting benzene dicarbinols with BF3·Et2O and excess pyrrole, showcasing the versatility of dimethoxy compounds in synthetic chemistry (Fosu, Ferrence, & Lash, 2014).
Molecular Structure Analysis
The molecular structure of 4,4'-Dimethoxybenzil and its derivatives has been extensively studied using crystallography and spectroscopic methods. These studies reveal that the orientation and interaction of methoxy groups significantly influence the overall molecular conformation and stability. The crystal structure analysis of a related compound, 3,4-dimethoxybenzoic acid, showed that it forms hydrogen-bonded dimers, highlighting the importance of functional groups in determining the molecular geometry (Pinkus, Kautz, & Ahobila-Vajjula, 2002).
Chemical Reactions and Properties
4,4'-Dimethoxybenzil participates in a variety of chemical reactions, indicative of its reactive methoxy groups and the benzil core. Reaction studies involving dimethoxycarbene demonstrate the compound's ability to undergo transformations leading to dihydrofurans and other cyclic compounds, showcasing its potential in synthetic organic chemistry (Nair et al., 2006).
Physical Properties Analysis
The physical properties of 4,4'-Dimethoxybenzil, such as melting point, solubility, and crystalline structure, are crucial for its application in material science and organic synthesis. The compound's crystal structure, determined by X-ray diffraction, demonstrates its solid-state characteristics and the influence of substituents on its physical form (Cannon, Patrick, & White, 1989).
Chemical Properties Analysis
The chemical properties of 4,4'-Dimethoxybenzil, including reactivity, stability, and electron distribution, are defined by its functional groups and molecular structure. Studies on the redox properties of related dimethoxy compounds reveal insights into their electron-donating capabilities and potential applications in electronic and photonic devices (Sasaki, Tanabe, & Yoshifuji, 1999).
Scientific Research Applications
Crystallography and Solid-State Studies :
- Cannon et al. (1989) investigated the crystal structures of derivatives of benzil, including 4,4'-Dimethoxybenzil, to understand the correlation between the color of the crystal and the molecule's conformation in the solid state (Cannon, Patrick, & White, 1989).
Photophysical Properties and Molecular Conformations :
- Ams et al. (2009) studied the optical sensing of molecular conformations in self-assembled capsules, where irradiation of dimethylbenzil, including 4,4'-Dimethoxybenzil, showed distinct phosphorescence and fluorescence characteristics (Ams, Ajami, Craig, Yang, & Rebek, 2009).
- Giansante et al. (2007) explored the photophysical, photochemical, and electrochemical properties of dendrimers with a dimethoxybenzil core, providing insights into energy transfer mechanisms (Giansante, Ceroni, Balzani, Maestri, Lee, & Vögtle, 2007).
Material Science and Energy Storage Applications :
- Zhang et al. (2017) discussed the use of 1,4‐Dimethoxybenzene derivatives, related to 4,4'-Dimethoxybenzil, as catholyte materials in non‐aqueous redox flow batteries (Zhang et al., 2017).
Diffuse X-ray Scattering Analysis :
- Welberry and Heerdegen (2003) used Monte Carlo simulations to study the diffuse X-ray scattering in 4,4'-dimethoxybenzil (Welberry & Heerdegen, 2003).
Polymerization and Photoinitiation :
- Encinas et al. (1984) explored the mechanism of the photoinitiation of vinyl polymerization sensitized by benzil and 4,4′-dimethoxybenzil (Encinas, Lissi, Gargallo, Radić, & Sigdman, 1984).
Analytical Chemistry and Sensor Applications :
- Zamani, Abedi, and Ganjali (2009) developed a poly(vinyl chloride) membrane electrode highly selective to Fe3+ ions using 4,4’-Dimethoxybenzil bisthiosemicarbazone as a neutral carrier (Zamani, Abedi, & Ganjali, 2009).
Battery Technology and Overcharge Protection :
- Feng et al. (2007) investigated a dimethoxybenzene derivative, similar to 4,4'-Dimethoxybenzil, as a redox shuttle for overcharge protection in lithium batteries (Feng, Ai, Cao, & Yang, 2007).
Safety And Hazards
properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNANGXWUZWWFKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061631 | |
Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061631 | |
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Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethoxybenzil | |
CAS RN |
1226-42-2 | |
Record name | 4,4′-Dimethoxybenzil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Dimethoxybenzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dimethoxybenzil | |
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Record name | 1,2-Ethanedione, 1,2-bis(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2-Bis(4-methoxyphenyl)-1,2-ethanedione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-dimethoxybenzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.600 | |
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Record name | Anisil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DR7869CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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